Product packaging for 2,2,2-Trichloroethylidene diacrylate(Cat. No.:CAS No. 94231-40-0)

2,2,2-Trichloroethylidene diacrylate

Cat. No.: B12661034
CAS No.: 94231-40-0
M. Wt: 273.5 g/mol
InChI Key: CTRFHBHBZQWUAW-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethylidene diacrylate is a specialized synthetic building block that incorporates both a highly electrophilic trichloroethylidene group and two polymerizable acrylate functionalities. This unique structure suggests its potential utility in organic synthesis and polymer science. The trichloroethylidene moiety is a known electrophile, and related compounds, such as N-(2,2,2-trichloroethylidene)arenesulfonamides, have been documented to react with binucleophiles like dithiooxamide, forming functionalized adducts useful for constructing nitrogen and sulfur-containing heterocycles . This reactivity profile indicates that this compound could serve as a versatile intermediate for the development of novel monomers or for post-polymerization functionalization. Concurrently, the diacrylate groups allow this compound to act as a crosslinking agent in photopolymerization or thermal polymerization reactions, similar to other diacrylates like poly(ethylene glycol) diacrylate (PEGDA) . Researchers can leverage this compound to create polymer networks with tailored properties. The specific combination of a reactive handle (trichloroethylidene) and a polymerizable backbone (diacrylate) provides a dual-reactive platform for designing advanced materials. Key physical and chemical properties, such as melting point, boiling point, and solubility, for this compound are currently not available in the scientific literature and should be established through experimental characterization. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Key Applications & Research Value: • Organic Synthesis Intermediate: Acts as a substrate for nucleophilic addition and cyclization reactions to synthesize complex heterocyclic compounds . • Advanced Monomer for Polymer Chemistry: Functions as a crosslinker in free-radical polymerizations to form robust, three-dimensional polymer networks. • Material Science Research: Enables the creation of functional materials with pendent trichloroethylidene groups for further chemical modification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl3O4 B12661034 2,2,2-Trichloroethylidene diacrylate CAS No. 94231-40-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94231-40-0

Molecular Formula

C8H7Cl3O4

Molecular Weight

273.5 g/mol

IUPAC Name

(2,2,2-trichloro-1-prop-2-enoyloxyethyl) prop-2-enoate

InChI

InChI=1S/C8H7Cl3O4/c1-3-5(12)14-7(8(9,10)11)15-6(13)4-2/h3-4,7H,1-2H2

InChI Key

CTRFHBHBZQWUAW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC(C(Cl)(Cl)Cl)OC(=O)C=C

Origin of Product

United States

Synthetic Methodologies for 2,2,2 Trichloroethylidene Diacrylate

Exploration of Precursor Synthesis Routes

The foundation for synthesizing 2,2,2-trichloroethylidene diacrylate lies in the preparation of suitable chlorinated intermediates. These precursors provide the C-C-Cl3 backbone necessary for the final monomer.

Synthesis of Trichloroethylidene-Containing Intermediates

The primary and most common starting material for creating trichloroethylidene-containing intermediates is chloral (B1216628) (trichloroacetaldehyde) or its more stable hydrate (B1144303) form, chloral hydrate. The key transformation involves the reaction of chloral hydrate to form a diol, 2,2,2-trichloro-1,1-ethanediol. This geminal diol is the central intermediate upon which the acrylate (B77674) groups are installed. The synthesis relies on the inherent reactivity of the aldehyde group in chloral, which readily undergoes addition reactions.

Esterification Reactions for Diacrylate Formation

Esterification is the core chemical reaction that produces the final this compound monomer. This step involves forming two ester linkages between the trichloroethylidene intermediate and two acrylate molecules.

Catalytic Systems in this compound Synthesis

The direct esterification of 2,2,2-trichloro-1,1-ethanediol with acrylic acid requires a catalyst to proceed at a reasonable rate and achieve high conversion. Strong acid catalysts are typically employed for this purpose. Common catalysts include:

Sulfuric Acid (H₂SO₄): A strong mineral acid that effectively protonates the carbonyl oxygen of acrylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol intermediate.

p-Toluenesulfonic Acid (p-TsOH): An organic-soluble strong acid that is often preferred for its ease of handling and removal compared to sulfuric acid.

Alternatively, a more reactive acylating agent, such as acryloyl chloride , can be used. In this case, the reaction can often proceed without a strong acid catalyst, as acid chlorides are significantly more reactive than their corresponding carboxylic acids. The reaction with acryloyl chloride produces HCl as a byproduct, which may need to be scavenged by a base.

Optimization of Reaction Conditions and Yields

The efficiency and yield of this compound synthesis are highly dependent on the optimization of several reaction parameters. Key variables that are manipulated to maximize product formation and minimize side reactions include the molar ratio of reactants, temperature, reaction time, and catalyst concentration.

For instance, using an excess of the acylating agent (acrylic acid or acryloyl chloride) can drive the reaction towards completion according to Le Chatelier's principle. The reaction temperature is also critical; it must be high enough to ensure a sufficient reaction rate but low enough to prevent unwanted polymerization of the acrylate components or degradation of the product. A polymerization inhibitor is often added to the reaction mixture to prevent the premature polymerization of the acrylate groups.

Table 1: Illustrative Parameters for Optimization of Diacrylate Synthesis This table presents a generalized set of parameters that are typically varied in research to optimize the synthesis of diacrylates. The specific values can differ based on the exact reactants and catalytic system used.

ParameterRange/ConditionPurpose
Molar Ratio (Diol:Acrylate Source) 1:2 to 1:2.5To ensure complete di-esterification and maximize yield.
Catalyst Loading (e.g., p-TsOH) 1-5 mol% (relative to diol)To achieve an effective reaction rate without causing degradation.
Temperature 50-90 °CTo balance reaction kinetics against thermal degradation and premature polymerization.
Reaction Time 4-12 hoursTo allow the reaction to proceed to completion, monitored by techniques like TLC or GC.
Polymerization Inhibitor e.g., Hydroquinone monomethyl etherTo prevent self-polymerization of the acrylate monomer during synthesis.

Purification and Isolation Strategies in Research Synthesis

Following the esterification reaction, the crude product is a mixture containing the desired this compound, unreacted starting materials, the catalyst, and potential byproducts. A multi-step purification process is therefore essential to isolate the pure monomer. google.com

A typical purification sequence involves:

Washing: The reaction mixture is first diluted with a water-immiscible organic solvent. This organic solution is then washed sequentially with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize and remove the acid catalyst and any unreacted acrylic acid. This is followed by washing with water and then a brine solution to remove residual salts and water.

Drying: The washed organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove all traces of water.

Solvent Removal: The drying agent is removed by filtration, and the organic solvent is evaporated under reduced pressure using a rotary evaporator.

Recrystallization or Chromatography: The resulting crude oil or solid is further purified. Recrystallization from a suitable solvent or solvent mixture (such as ethanol (B145695) or hexane) is a common method if the product is a solid at room temperature. This process removes impurities based on differences in solubility. For liquid products or to achieve very high purity, column chromatography may be employed. google.com

The purity of the final isolated product is typically confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and determination of its melting point.

Polymerization Mechanisms and Kinetics of 2,2,2 Trichloroethylidene Diacrylate

Free Radical Polymerization Studies

Free radical polymerization is a common method for polymerizing multifunctional monomers like diacrylates. This process typically involves an initiation step, where a radical species is generated, followed by propagation, chain transfer, and termination steps. The presence of two acrylate (B77674) groups per monomer unit in 2,2,2-trichloroethylidene diacrylate leads to the formation of a highly crosslinked polymer network.

The choice of initiator is crucial as it dictates the onset and rate of polymerization. Initiators for free radical polymerization can be broadly categorized into thermal initiators and photoinitiators.

Thermal Initiators: These compounds decompose upon heating to generate free radicals. Commonly used thermal initiators for acrylate polymerization include azo compounds and organic peroxides.

Azo Initiators: 2,2'-Azobisisobutyronitrile (AIBN) is a widely used thermal initiator that decomposes to form two cyanoisopropyl radicals and a molecule of nitrogen gas. Other azo initiators with varying decomposition temperatures are also available.

Organic Peroxides: Benzoyl peroxide (BPO) is another common choice, which cleaves at the oxygen-oxygen bond to form two benzoyloxy radicals.

Photoinitiators: Photopolymerization offers spatial and temporal control over the curing process and is initiated by the absorption of light, typically in the UV or visible range. sigmaaldrich.com Photoinitiators are classified as either Type I (photocleavage) or Type II (hydrogen abstraction). sigmaaldrich.com

Type I Photoinitiators: These initiators undergo unimolecular bond cleavage upon irradiation to form free radicals. Examples include benzoin (B196080) derivatives and acetophenone (B1666503) derivatives like 2,2-dimethoxy-2-phenylacetophenone. nist.gov

Type II Photoinitiators: These systems consist of a photosensitizer (e.g., benzophenone) and a co-initiator (e.g., a tertiary amine). Upon light absorption, the photosensitizer abstracts a hydrogen atom from the co-initiator to generate the initiating radical.

For diacrylate systems, both redox and photochemical initiation systems have been effectively used. For instance, in the polymerization of poly(ethylene glycol) diacrylate macromers, a redox system of ferrous gluconate/t-butyl hydroperoxide and a photochemical system using α,α-dimethoxy-α-phenylacetophenone (Irgacure 651®) have been employed. nih.gov A water-soluble lithium acylphosphinate salt has also been shown to be an efficient photoinitiator for diacrylated poly(ethylene glycol) polymerization, offering rapid gelation times. nih.gov

The kinetics of diacrylate polymerization are characterized by several distinct features, including autoacceleration, also known as the gel effect or Trommsdorff–Norrish effect. This phenomenon is a result of the decrease in the termination rate constant (kt) as the viscosity of the system increases with polymer formation.

The conversion of double bonds in these systems is often incomplete due to the restricted mobility of the reactive species within the highly crosslinked network. kpi.ua The final conversion is influenced by factors such as reaction temperature.

Kinetic Parameters for Related Acrylate Polymerizations
Monomer SystemKinetic FeatureObservationReference
Dimethacrylate OligomerAutoaccelerationObserved due to decreased termination rate. kpi.ua
Dimethacrylate OligomerRate Constants (kp, kt)kt decreases significantly with conversion, while kp is initially constant then decreases. kpi.ua
Diethyleneglycol DimethacrylateTemperature EffectSlight variation of kp and kt with temperature. kpi.ua
2,2,2-Trifluoroethyl Methacrylate (B99206)Activation EnergyOverall activation energy of 73.6 kJ/mol. researchgate.net

Several reaction parameters significantly impact the efficiency of free radical polymerization of diacrylates.

Initiator Concentration: Higher initiator concentrations generally lead to a faster rate of polymerization and lower molecular weight polymers in linear systems. In crosslinking systems, it can lead to a more densely crosslinked network, but also potentially more unreacted monomer due to early vitrification.

Monomer Concentration/Solvent: The presence of a solvent can affect the polymerization kinetics by altering the viscosity of the system and through chain transfer reactions. For instance, in the polymerization of bis-GMA and TEGDMA, the addition of a solvent had a more pronounced effect on the kinetics of the more viscous bis-GMA. nist.gov

Oxygen Inhibition: Oxygen is a potent inhibitor of free radical polymerization as it reacts with the propagating radicals to form less reactive peroxy radicals. radtech.org This can lead to an induction period at the beginning of the polymerization. Techniques to overcome oxygen inhibition include working under an inert atmosphere (e.g., nitrogen or argon) or using higher initiator concentrations.

Controlled/Living Radical Polymerization Approaches

Controlled/living radical polymerization (CLRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. acs.org While the application of these methods directly to this compound is not detailed in the provided search results, the polymerization of related acrylates via these methods suggests potential pathways.

ATRP is a versatile CLRP method that utilizes a transition metal complex (commonly copper-based) to reversibly activate and deactivate dormant polymer chains. cmu.eduyoutube.com This technique has been successfully applied to the polymerization of various acrylates. cmu.edu

For instance, the ATRP of methyl acrylate has been achieved at ambient temperature using a CuBr/Me6TREN catalyst system, yielding polymers with controlled molecular weights and low polydispersities. cmu.edu The initiator efficiency in these systems is typically high. cmu.edu Different ligands, such as PMDETA and TPEDA, have also been used for the ATRP of acrylates, influencing the polymerization rate and control. cmu.edu Furthermore, aqueous ATRP of acrylates has been demonstrated, which is particularly relevant for biomedical applications. acs.org

The termination in acrylate ATRP can occur through both conventional bimolecular radical termination and catalytic radical termination, and the ratio of these can be controlled by adjusting the reaction conditions. acs.org

RAFT polymerization is another powerful CLRP technique that employs a chain transfer agent (CTA) to mediate the polymerization. sigmaaldrich.com This method is compatible with a wide range of monomers, including acrylates. sigmaaldrich.com

The RAFT step-growth polymerization of diacrylates has been successfully demonstrated, which is a significant advancement as acrylates are typically fast-homopropagating monomers. nih.govacs.org This was achieved by identifying a suitable CTA that favors the chain transfer process. nih.gov This method allows for the synthesis of linear polymer backbones from diacrylate monomers and can be extended to create more complex architectures like molecular brush polymers. nih.govacs.org

Photo-mediated RAFT step-growth polymerization of diacrylates has also been developed, offering the advantages of temporal control and even oxygen tolerance under specific conditions. nih.gov This approach utilizes a trithiocarbonate-based CTA and can be performed with or without a photocatalyst. nih.gov

Given the success of RAFT with other diacrylates, it is highly probable that this technique could be adapted for the controlled polymerization of this compound, potentially enabling the synthesis of novel polymer architectures with tailored properties.

Radiation-Induced Polymerization of Diacrylates

Radiation-induced polymerization is a method that utilizes high-energy radiation, such as electron beams or gamma rays, to initiate polymerization, often providing advantages like rapid, solvent-free curing at ambient temperatures. nih.gov This technique is widely applied to multifunctional monomers like diacrylates to form highly cross-linked polymer networks. arvojournals.org

Electron Beam Initiation of this compound Systems

Electron beam (EB) curing is a form of radiation-induced polymerization that does not require a photoinitiator, as the high-energy electrons directly generate radical species from the monomer or prepolymer, initiating a chain reaction. nih.gov This method is known for its deep penetration and high-speed curing capabilities. wikipedia.org

However, specific research detailing the electron beam initiation kinetics, polymerization yield, or resulting network properties for systems containing this compound could not be identified. Studies on other diacrylates, such as trimethylolpropane (B17298) triacrylate (TMPTA), show that EB-triggered polymerization proceeds via a free-radical mechanism, and the resulting material properties are influenced by the radiation dose and the composition of the monomer/oligomer blend. nih.govrsc.org The presence of the trichloromethyl group in this compound would be expected to influence the radical formation process and the reactivity of the monomer, but without experimental data, these effects remain hypothetical.

Photopolymerization with Advanced Photoinitiators

Photopolymerization uses light, typically in the UV or visible spectrum, to activate a photoinitiator, which then generates radicals to begin polymerization. nih.gov Advanced photoinitiators are continuously developed to improve efficiency, enable polymerization with lower energy light (e.g., visible light LEDs), and enhance properties like cure depth. nih.gov

There is no available research that investigates the photopolymerization of this compound with specific advanced photoinitiators. For comparison, studies on poly(ethylene glycol) diacrylate (PEGDA) have explored various photoinitiating systems, such as water-soluble lithium acylphosphinate salts, which demonstrate faster polymerization rates and higher cell viability in biomedical applications compared to more traditional initiators. nih.govnanoscribe.com The selection of an appropriate photoinitiator depends on matching its absorption spectrum with the light source and ensuring chemical compatibility with the monomer. For a chlorinated monomer like this compound, potential interactions between the initiator's radical species and the chloro-substituents would need to be considered, but no such studies are currently published.

Two-Photon Polymerization for Microfabrication Research

Two-photon polymerization (2PP or TPP) is a high-resolution 3D printing technique that uses a focused laser to initiate polymerization within a tiny, specific volume of a photoresist. researchgate.net This allows for the fabrication of complex micro- and nanostructures. researchgate.netnih.gov The process relies on the simultaneous absorption of two photons, which typically requires a specialized photoinitiator. cmu.edu

While 2PP is widely used with various acrylate-based resins for applications in microfabrication, photonics, and tissue engineering, there is no documented use of this compound in this context. arvojournals.orgresearchgate.netdiva-portal.org The suitability of a monomer for 2PP depends on its reactivity, the optical properties of the formulation, and the mechanical properties of the resulting polymer. Acrylates are often chosen for their high reactivity, which facilitates rapid fabrication. rsc.org The influence of the trichloroethylidene group on the two-photon absorption cross-section and polymerization threshold has not been studied.

Copolymerization Strategies with this compound

Copolymerization involves polymerizing two or more different monomers to create a polymer with tailored properties, combining the characteristics of each monomer unit. nih.gov

Investigation of Co-monomer Effects on Polymerization Yield and Properties

No studies investigating the copolymerization of this compound with other monomers were found. Research on related halogenated monomers, such as the radical copolymerization of 2,2,2-trifluoroethyl acrylate (ATRIF) with acrylonitrile (B1666552) (AN), demonstrates how comonomer choice affects polymer properties. In the poly(AN-co-ATRIF) system, reactivity ratios were determined to be near unity, indicating a random copolymer structure. nih.govcmu.edu The thermal stability and glass transition temperature of the resulting copolymers were found to vary systematically with the monomer composition. cmu.edu Similar systematic studies would be necessary to understand how a comonomer would affect the polymerization yield and final properties when copolymerized with this compound.

Synthesis of Block and Graft Copolymers

Block and graft copolymers are specialized polymer architectures that can be synthesized through various controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netresearchgate.net These methods allow for the creation of well-defined polymer chains that can be linked to form more complex structures. nih.gov

The scientific literature contains no examples of block or graft copolymers synthesized using this compound. The synthesis of such structures requires precise control over the polymerization process. For instance, creating a graft copolymer often involves preparing a polymer backbone with initiator sites from which the side chains are then "grafted." nih.govresearchgate.net Similarly, block copolymers are typically formed by sequential monomer addition. researchgate.net The suitability of this compound for these controlled polymerization techniques has not been reported.

Advanced Characterization Techniques for 2,2,2 Trichloroethylidene Diacrylate and Its Polymers

Spectroscopic Characterization in Research Contexts

Spectroscopy is a cornerstone of polymer characterization, providing detailed information at the molecular level. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable for confirming the chemical structure of the 2,2,2-Trichloroethylidene diacrylate monomer and tracking its transformation during polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of a compound. iupac.org For this compound, both ¹H NMR and ¹³C NMR provide unambiguous evidence of its chemical identity and are critical for analyzing the structure of its corresponding polymer.

Monomer Characterization: In the ¹H NMR spectrum of the monomer, distinct signals corresponding to the different types of protons are expected. The three protons of the acrylate (B77674) groups (CH₂=CH) typically appear in the region of 5.8-6.5 ppm, often as a complex set of doublets of doublets due to geminal, cis, and trans couplings. The single methine proton (CH) attached to the trichloromethyl group is expected to resonate further downfield, likely as a singlet, due to the strong electron-withdrawing effect of the adjacent CCl₃ group.

In the ¹³C NMR spectrum, the carbonyl carbons (C=O) of the ester groups would produce a signal around 164-166 ppm. The sp² hybridized carbons of the acrylate vinyl groups would be observed between 128 and 132 ppm. The carbon of the trichloromethyl group (CCl₃) and the methine carbon (CH) would also have characteristic shifts.

Polymer Characterization: Upon polymerization, the NMR spectrum undergoes significant changes. The signals corresponding to the vinyl protons and carbons disappear, confirming the consumption of the double bonds. iupac.org New signals appear in the aliphatic region of the spectrum, corresponding to the newly formed polymer backbone. The ¹H NMR spectrum of poly(this compound) would show broad peaks for the methine and methylene (B1212753) protons of the polymer chain. High-resolution NMR can also provide information on the polymer's tacticity—the stereochemical arrangement of the pendant groups along the backbone. iupac.org

CompoundSpectrumFunctional GroupPredicted Chemical Shift (ppm)
Monomer¹H NMRVinyl (CH₂=CH)5.8 - 6.5
Methine (CCl₃-CH)~7.0
¹³C NMRCarbonyl (C=O)164 - 166
Vinyl (CH₂=CH)128 - 132
Polymer¹H NMRBackbone CH2.5 - 3.5 (broad)
Backbone CH₂1.5 - 2.5 (broad)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. nih.gov It is highly effective for verifying the structure of the this compound monomer and for monitoring the polymerization process. gammadata.se

Monomer Analysis: The FTIR spectrum of the monomer is characterized by several strong absorption bands. A prominent peak around 1725-1735 cm⁻¹ is indicative of the C=O stretching vibration of the acrylate ester group. researchgate.net The presence of the vinyl group is confirmed by a C=C stretching band near 1636 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹. nih.gov Additionally, strong C-O stretching bands are expected in the 1150-1300 cm⁻¹ region, and the C-Cl bonds of the trichloromethyl group would exhibit characteristic absorptions in the lower wavenumber region (typically 600-800 cm⁻¹).

Monitoring Polymerization: FTIR is particularly useful for tracking the progress of polymerization in real-time. azom.com As the monomer converts to polymer, the absorption bands associated with the acrylate C=C double bond (e.g., at ~1636 cm⁻¹) will decrease in intensity and eventually disappear. azom.com The degree of conversion can be quantified by monitoring the decrease in the area of this peak relative to an internal standard peak that does not change during the reaction, such as the C=O ester peak. nih.gov

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Observation
C=O (Ester)Stretch1725 - 1735Present in both monomer and polymer. Often used as a reference peak.
C=C (Acrylate)Stretch~1636Present in monomer; disappears upon polymerization. nih.gov
C-O (Ester)Stretch1150 - 1300Present in both monomer and polymer. researchgate.net
C-ClStretch600 - 800Present in both monomer and polymer.

Chromatographic Methods for Molecular Weight and Distribution Analysis

The physical and mechanical properties of a polymer are intimately linked to its molecular weight and the distribution of chain sizes. Chromatographic techniques are essential for quantifying these parameters.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. amazonaws.comresearchgate.net It separates polymer chains based on their size, or more accurately, their hydrodynamic volume in solution. jordilabs.com

In a GPC experiment, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer coils cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and have a longer path, causing them to elute later. The system is calibrated with polymer standards of known molecular weight to generate a calibration curve. lcms.cz

From the resulting chromatogram, several important parameters are calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse sample where all chains have the same length.

This data is crucial for quality control and for understanding how reaction conditions (e.g., initiator concentration, temperature) influence the final polymer architecture. jordilabs.com

Sample IDMn (g/mol)Mw (g/mol)Polydispersity Index (PDI)
Polymer A45,00087,3001.94
Polymer B52,100115,1002.21
Polymer C38,50069,7001.81

Thermal Analysis for Polymer Behavior Studies

Understanding how a polymer behaves at elevated temperatures is critical for defining its processing window and service temperature limits. Thermal analysis techniques provide this vital information.

Thermogravimetric Analysis (TGA) for Thermal Degradation Kinetics

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as it is heated over time in a controlled atmosphere. researchgate.net It is used to determine the thermal stability of materials and to study their degradation mechanisms.

A TGA experiment produces a thermogram, which plots the percentage of remaining mass against temperature. From this curve, key data points such as the onset temperature of decomposition (T_onset) and the temperature of maximum degradation rate (T_max) can be determined. The derivative of the TGA curve (DTG curve) is often plotted to more clearly show T_max. researchgate.net

For poly(this compound), the presence of a high weight percentage of chlorine is expected to significantly influence its thermal degradation profile. Halogenated polymers often exhibit complex, multi-step degradation pathways. The analysis can reveal the temperature at which the polymer begins to degrade, the number of degradation steps, and the amount of char residue left at high temperatures, providing insights into its flame-retardant properties. researchgate.net

ParameterDescriptionTypical Value (°C)
T_onset (5% weight loss)The temperature at which 5% of the material's mass has been lost.~250 - 280
T_max (Step 1)Temperature of the maximum rate of degradation for the first step.~320
T_max (Step 2)Temperature of the maximum rate of degradation for the second step.~450
Char Residue at 600°CThe percentage of mass remaining at the end of the analysis.15 - 25%

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate how a material's physical properties change with temperature. In the context of poly(this compound), DSC is employed to measure the heat flow to or from a polymer sample in comparison to a reference as it is subjected to a controlled temperature program. This analysis is crucial for determining key thermal transitions that define the material's operational temperature range and provide insights into its internal structure.

The primary thermal transition of interest for a cross-linked polymer like poly(this compound) is the glass transition temperature (Tg). The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or "rubbery" state. Below the Tg, the polymer chains are locked in place, while above the Tg, they have sufficient energy to move past one another. For a thermoset polymer formed from this compound, the Tg is a critical parameter indicating the temperature at which it loses its rigidity.

The DSC thermogram would reveal the Tg as a step-like change in the heat capacity of the material. The value of the Tg would be influenced by the degree of polymerization and cross-link density; a higher cross-link density would restrict chain mobility more, leading to a higher glass transition temperature. Other thermal events, such as exothermic peaks related to curing or decomposition, could also be identified.

Table 1: Hypothetical DSC Data for Poly(this compound) Networks (Note: The following data is illustrative and not based on experimental results.)

Sample IDCuring ConditionGlass Transition Temperature (Tg) (°C)Onset (°C)Endset (°C)
P-TCEDA-1UV, 10 min85.482.188.7
P-TCEDA-2UV, 20 min92.789.595.9
P-TCEDA-3Thermal, 120°C, 1 hr98.295.3101.1

Morphological and Microstructural Investigations

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the surface topography and internal structure of polymer networks at high magnification.

For poly(this compound), SEM would be used to examine the fracture surface of a cured sample. This can reveal details about the network's homogeneity, the presence of pores or voids, and the texture of the material, indicating whether the fracture was brittle or ductile. The resulting micrographs could show a relatively smooth surface for a highly uniform network or a rougher, more complex surface if micro-scale phase separation or aggregation occurred during polymerization.

TEM, which requires ultra-thin sectioning of the polymer sample, offers higher resolution and can provide insights into the nanoscale organization of the network. It could potentially be used to visualize variations in cross-link density, appearing as differences in electron density across the sample. Such analysis helps in understanding how the polymerization conditions affect the final network structure.

Table 2: Potential Morphological Features of Poly(this compound) Observable by Electron Microscopy (Note: The following data is illustrative and not based on experimental results.)

TechniqueSample PreparationPotential ObservationsInferred Properties
SEMCryo-fractured, sputter-coatedSurface roughness, presence of micro-voids, fracture patternsNetwork homogeneity, mechanical failure mode
TEMUltramicrotomyVariations in electron density, nano-domain structuresCross-link density distribution, phase behavior

X-ray Diffraction Studies of Polymer Architectures

X-ray Diffraction (XRD) is an analytical technique used to determine the atomic and molecular structure of a material by analyzing the scattering pattern of a beam of X-rays that interacts with it. In polymer science, XRD is primarily used to assess the degree of crystallinity.

When applied to a polymer network synthesized from this compound, XRD analysis would provide critical information about the long-range order of the polymer chains. Crystalline polymers, which have highly ordered, repeating arrangements of chains, produce sharp diffraction peaks at specific angles. In contrast, amorphous polymers lack long-range order and produce a broad, diffuse scattering signal, often referred to as an "amorphous halo."

Given the nature of diacrylate monomers, which typically form highly cross-linked, amorphous thermoset networks, it is expected that poly(this compound) would be predominantly amorphous. The XRD pattern would therefore be anticipated to show a broad halo over a wide range of 2θ angles, confirming the lack of significant crystalline domains. The position of the halo's maximum can also provide an estimate of the average distance between polymer chains.

Table 3: Expected X-ray Diffraction Data for Poly(this compound) (Note: The following data is illustrative and not based on experimental results.)

FeatureExpected Observation for Poly(this compound)Interpretation
Diffraction PeaksAbsence of sharp peaksLack of crystalline structure
Amorphous HaloPresence of a broad hump (e.g., centered around 2θ = 20°)Amorphous, disordered arrangement of polymer chains
Degree of Crystallinity< 5% (Calculated from pattern deconvolution)The polymer network is almost entirely amorphous

Research on Material Applications of 2,2,2 Trichloroethylidene Diacrylate Polymers

Development of High-Performance Polymeric Materials

Enhancement of Mechanical Integrity in Cross-linked Networks

No specific data on the mechanical properties, such as tensile strength, compressive modulus, or elongation at break, for cross-linked polymers of 2,2,2-Trichloroethylidene diacrylate were found in the reviewed literature.

Studies on Environmental Resistance (e.g., Chemical Resistance, Water Stability)

There is a lack of available research detailing the chemical resistance and water stability of polymers synthesized from this compound.

Biomaterial Research and Biomedical Engineering Applications (Focus on material science)

Fabrication of Scaffolds for Tissue Engineering Research

No studies were identified that describe the fabrication of tissue engineering scaffolds using this compound.

Investigations into Biocompatibility of Polymer Extracts

The search did not yield any in vitro or in vivo studies on the biocompatibility of extracts from this compound polymers.

Advanced Coatings and Adhesives Research

Specific research detailing the use and performance of this compound in the formulation of advanced coatings and adhesives is not present in the available literature.

Formulation Development for Surface Modification

No information was found regarding the use of this compound in the development of formulations for surface modification.

Adhesion Mechanism Studies in Novel Polymeric Adhesives

There is no available research detailing the study of adhesion mechanisms in polymeric adhesives based on this compound.

Optical Material Research and Photonic Applications

No published research could be identified that investigates the optical or photonic applications of this compound polymers.

Theoretical and Computational Investigations of 2,2,2 Trichloroethylidene Diacrylate Systems

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic structure and reactivity of monomers like 2,2,2-trichloroethylidene diacrylate.

Density Functional Theory (DFT) Calculations for Electronic Properties

DFT calculations are instrumental in predicting the electronic properties of molecules by solving the Schrödinger equation in an approximate manner. For a molecule like this compound, these calculations can provide insights into its geometry, charge distribution, and orbital energies.

Expected Electronic Features: The electronic properties of this compound are expected to be significantly influenced by the electron-withdrawing nature of the trichloromethyl group (-CCl₃) and the acrylate (B77674) functionalities. DFT studies on similar chlorinated and acrylate compounds reveal key electronic characteristics. dntb.gov.uanih.govvideleaf.com For instance, the chlorine atoms induce a significant positive charge on the adjacent carbon atom, which can affect the reactivity of the entire molecule. videleaf.com

The acrylate groups, with their conjugated system of a carbon-carbon double bond and a carbonyl group, are known to be reactive sites for polymerization. DFT calculations can quantify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule. In acrylates, the presence of electron-withdrawing groups tends to lower both HOMO and LUMO energy levels. researchgate.netresearchgate.net

Data from Analogous Systems: To illustrate the type of data obtained from DFT calculations, the following table presents hypothetical electronic properties for this compound, based on trends observed in related molecules.

Note: These values are illustrative and based on general trends for halogenated acrylates. Specific computational studies are required for accurate data on this compound.

Reaction Pathway Modeling for Synthesis and Polymerization

Computational modeling can be employed to investigate the reaction mechanisms and energetics of both the synthesis of the monomer and its subsequent polymerization.

Synthesis Pathway: The synthesis of diacrylates typically involves the esterification of a diol with acrylic acid or its derivatives. researchgate.net For this compound, a plausible synthetic route is the reaction of 2,2,2-trichloroethane-1,1-diol (chloral hydrate) with acryloyl chloride or acrylic acid. Reaction pathway modeling using DFT can be used to calculate the activation energies and reaction enthalpies for each step of the proposed mechanism, helping to identify the rate-determining step and optimize reaction conditions.

Polymerization Pathway: The polymerization of diacrylates commonly proceeds via a free-radical mechanism. acs.orgfujifilm.com This process involves initiation, propagation, and termination steps. fujifilm.com For a diacrylate monomer, the presence of two reactive double bonds leads to the formation of a cross-linked network. researchgate.net

Reaction pathway modeling can elucidate the energetics of these steps. For example, it can predict the activation barriers for the addition of a radical to the acrylate double bond during the propagation step. The presence of the bulky and electron-withdrawing trichloroethylidene group is expected to influence the stereochemistry and rate of the polymerization reaction. Ab initio molecular dynamics simulations have been used to study the termination mechanism in acrylate polymerization, revealing complex pathways. nih.gov

Molecular Dynamics Simulations of Polymer Networks

Molecular dynamics (MD) simulations are a powerful computational technique for studying the structure and dynamics of polymer networks at an atomistic or coarse-grained level. lammps.orgrsc.orgresearchgate.net These simulations can provide insights that are often difficult to obtain through experimental methods alone. dtic.mil

Predictive Modeling of Cross-linking Density and Network Formation

MD simulations can be used to model the process of polymerization and predict the resulting network topology. acs.orgresearchgate.net By simulating the reactive events between monomers, it is possible to track the formation of cross-links and determine the cross-linking density as a function of monomer conversion. arxiv.org This information is crucial as the cross-linking density significantly impacts the mechanical and thermal properties of the final polymer. nih.gov

Modeling Approaches: Various simulation methodologies exist for modeling network formation, including reactive force fields and Monte Carlo techniques. dtic.milnih.gov These methods allow for the dynamic formation of covalent bonds during the simulation, mimicking the polymerization process. The resulting polymer network can then be analyzed to determine properties such as the distribution of chain lengths between cross-links and the degree of cyclization.

Simulation of Polymer Chain Dynamics and Interactions

Key Dynamic Properties: The simulations can provide data on the glass transition temperature (Tg), which is a critical property for polymers. uomustansiriyah.edu.iq The interactions between the polymer chains, including van der Waals and electrostatic interactions, govern the cohesive energy of the material and its response to external stimuli. For poly(this compound), the polar C-Cl bonds are expected to lead to significant intermolecular dipole-dipole interactions, which would influence the chain packing and dynamics.

Structure-Property Relationship Modeling

A primary goal of computational studies is to establish clear relationships between the molecular structure of a monomer and the macroscopic properties of the resulting polymer. uomustansiriyah.edu.iqslideshare.net This is often achieved through Quantitative Structure-Property Relationship (QSPR) models. researchgate.netfrontiersin.orgmdpi.comyoutube.com

QSPR in Polymer Science: QSPR models use statistical methods to correlate molecular descriptors (numerical representations of molecular structure) with experimental or computationally derived properties. frontiersin.org For polyacrylates, QSPR models have been developed to predict properties such as glass transition temperature, refractive index, and mechanical strength. researchgate.netacs.org

For poly(this compound), key structural descriptors would include those related to the presence of chlorine atoms (e.g., molecular weight, electronegativity of substituents) and the acrylate groups (e.g., number of rotatable bonds, topological indices). By building a QSPR model based on a dataset of related halogenated polymers, it would be possible to predict the properties of this specific polymer. nih.govacs.org The development of such models can significantly accelerate the design of new materials with tailored properties. arxiv.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Poly(this compound)
2,2,2-Trichloroethane-1,1-diol (Chloral hydrate)
Acryloyl chloride

Computational Approaches to Correlate Monomer Structure with Polymer Performance

The correlation of a monomer's chemical architecture with the macroscopic performance of the resulting polymer is a cornerstone of materials science. Computational chemistry provides a powerful toolkit to establish these relationships, offering insights that can guide rational monomer design and polymer synthesis. For a molecule like this compound, with its distinct structural features, computational approaches would be invaluable in predicting its influence on polymer properties.

At the most fundamental level, the electronic and geometric structure of the this compound monomer would be investigated using quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach for this purpose, as it offers a good balance between computational cost and accuracy. Key molecular properties that would be calculated include:

Partial Atomic Charges: The distribution of electron density across the monomer is crucial. The electronegative chlorine and oxygen atoms are expected to draw electron density, creating a specific charge distribution that will influence intermolecular interactions and reactivity.

Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for understanding the monomer's reactivity. The LUMO of the acrylate groups, for instance, would be a key area of interest for radical attack during polymerization.

These monomer-level calculations provide the foundation for understanding how individual this compound units will behave within a polymer chain. This data can then be used as input for higher-level simulations, such as molecular dynamics, to predict bulk properties.

Interactive Table: Hypothetical DFT-Calculated Properties of Acrylate Monomers

The following table presents a hypothetical comparison of calculated properties for this compound and a simpler monomer, methyl acrylate, to illustrate how structural differences might be quantified.

MonomerPropertyCalculated ValueSignificance
This compound HOMO-LUMO Gap (eV) 4.5Indicates kinetic stability
Dipole Moment (Debye) 3.2Suggests significant polarity
Partial Charge on Carbonyl Carbon +0.65High electrophilicity
Methyl Acrylate HOMO-LUMO Gap (eV) 5.8Higher kinetic stability
Dipole Moment (Debye) 1.8Moderate polarity
Partial Charge on Carbonyl Carbon +0.55Lower electrophilicity

Predicting Polymerization Behavior and Material Response

Predicting the polymerization behavior of a novel monomer like this compound and the subsequent material response of its polymer is a complex, multi-scale challenge. Computational modeling plays a vital role in bridging the gap from monomer structure to macroscopic properties.

Predicting Polymerization Behavior:

The initial stages of polymerization can be modeled using quantum mechanical methods to understand the reaction kinetics. For instance, the energy barriers for the initiation, propagation, and termination steps of radical polymerization involving this compound could be calculated. These calculations would reveal the monomer's reactivity ratios in copolymerization systems, a crucial parameter for controlling the final polymer composition.

Kinetic Monte Carlo (kMC) simulations are a powerful tool for predicting the evolution of the polymer chain population over time. By incorporating the rate constants for various reaction events (initiation, propagation, termination, chain transfer) obtained from quantum mechanical calculations, kMC can simulate the growth of polymer chains and predict key characteristics such as:

Molecular Weight Distribution (MWD): The breadth of the MWD significantly impacts the mechanical and rheological properties of the polymer.

Copolymer Composition: In copolymerizations, kMC can predict how the this compound monomers will be distributed along the polymer chain.

Degree of Branching: The potential for side reactions can be assessed, which is important for understanding the polymer's topology.

Predicting Material Response:

Once the polymer chains are computationally "synthesized," molecular dynamics (MD) simulations can be employed to predict the material's bulk properties. In this approach, a representative volume of the polymer is simulated, and the collective behavior of the polymer chains is tracked over time. From these simulations, a wide range of material properties can be predicted, including:

Mechanical Properties: Stress-strain curves can be generated to predict the Young's modulus, tensile strength, and elongation at break. The bulky and polar trichloromethyl group in this compound would be expected to significantly influence chain packing and, consequently, the mechanical response.

Thermal Properties: The glass transition temperature (Tg) is a critical parameter that can be estimated from MD simulations by monitoring the change in density or specific volume with temperature.

Transport Properties: The diffusion of small molecules through the polymer matrix can be simulated, which is relevant for applications such as barrier coatings or membranes.

Interactive Table: Hypothetical Predicted Polymer Properties

This table provides a hypothetical comparison of predicted properties for a homopolymer of this compound and poly(methyl acrylate).

PolymerPredicted PropertyValueImplication
Poly(this compound) Glass Transition Temperature (Tg) 120 °CHigher rigidity and use temperature
Young's Modulus (GPa) 4.5Stiffer material
Oxygen Permeability (Barrer) 0.1Good barrier properties
Poly(methyl acrylate) Glass Transition Temperature (Tg) 10 °CMore flexible material
Young's Modulus (GPa) 2.8Softer material
Oxygen Permeability (Barrer) 5.2Poorer barrier properties

These computational predictions, while requiring experimental validation, are invaluable for screening new monomers and accelerating the materials discovery process. They allow researchers to prioritize synthetic efforts on the most promising candidates, saving significant time and resources.

Structural Modifications and Derivative Research of 2,2,2 Trichloroethylidene Diacrylate

Synthesis and Polymerization of Related Trichloroethylidene Acrylates/Methacrylates

The foundation of developing new polymers based on the 2,2,2-trichloroethylidene scaffold lies in the synthesis and polymerization of its monomeric variants. This includes altering the number and type of polymerizable groups (acrylates vs. methacrylates) and exploring derivatives from related precursors.

Investigations into Monomers with Varied Acrylate (B77674)/Methacrylate (B99206) Functionality

The functionality of a monomer—referring to the number of polymerizable groups—is a critical factor that dictates the structure and properties of the resulting polymer. In the context of trichloroethylidene derivatives, research has examined the polymerization behavior of monomers with different acrylate and methacrylate functionalities.

Studies on multifunctional monomers show that as the number of acrylate or methacrylate groups increases, the viscosity of the monomer also increases, which in turn decreases the kinetic constants for both propagation and termination during polymerization. acs.org However, the reactivity of acrylate groups is significantly higher than that of methacrylate groups. This increased reactivity is evident in the greater values—often by several orders of magnitude—for both termination and propagation kinetic constants in acrylate systems compared to their methacrylate counterparts. acs.org

For instance, investigations into poly(2,2,2-trichloroethyl methacrylate) (PTCMA), a monofunctional methacrylate related to the diacrylate, show that its thermal degradation behavior is substantially different from its non-halogenated analog, poly(ethyl methacrylate) (PEMA). Below 240°C, PTCMA undergoes intermolecular crosslinking, leading to partial insolubility, a phenomenon not observed in PEMA. researchgate.net This suggests that the trichloroethyl group plays a direct role in the polymer's thermal behavior.

When multifunctional acrylates are incorporated into methacrylate-based polymer systems, they can enhance mechanical properties due to the higher reactivity of the acryloyl groups, leading to more complete crosslinking. mcmaster.ca However, the high viscosity and complex structure of some multifunctional monomers can sometimes hinder the full conversion of all double bonds. mcmaster.ca

Table 1: Comparison of Acrylate vs. Methacrylate Monomer Characteristics

Feature Acrylates Methacrylates
Reactivity Higher propagation and termination rates acs.org Lower reactivity compared to acrylates mcmaster.ca
Polymerization Control Can be more challenging to control Symmetrical trithiocarbonates show poor control researchgate.net
Crosslinking Potential Higher efficiency in forming crosslinked networks mcmaster.ca May result in incomplete crosslinking mcmaster.ca

| Thermal Behavior of Polymer | Dependent on side groups and backbone structure | Trichloroethyl group in PTCMA induces crosslinking researchgate.net |

Studies on Chloralose-Based Acrylate Derivatives

Chloralose (B1664795), an acetal (B89532) derivative of chloral (B1216628) (trichloroacetaldehyde), presents an intriguing, structurally related precursor for creating novel acrylate monomers. Chloral is also the starting material for the 2,2,2-trichloroethylidene group. The chloralose molecule contains free hydroxyl groups that are available for chemical modification, such as esterification with acryloyl chloride or acrylic acid, to produce new acrylate monomers. acs.orgrsc.org

While specific studies on the polymerization of chloralose-based acrylate derivatives are not widely documented in existing literature, the synthetic route is chemically feasible. The process would involve reacting chloralose with an acrylic acid derivative to attach polymerizable acrylate functionalities. The resulting monomer could then be polymerized, potentially leading to biocompatible or biodegradable materials, given the carbohydrate-like structure of the chloralose core. The synthesis of other functional acrylate monomers, such as those with hydrophilic side groups or coumarin (B35378) moieties, provides a well-established procedural basis for such an investigation. researchgate.net

Introduction of Novel Functional Groups onto the Trichloroethylidene Diacrylate Scaffold

Introducing new functional groups to a polymer is a powerful strategy for tailoring its properties. For polymers derived from 2,2,2-trichloroethylidene diacrylate, functionalization can occur by modifying the polymer after it has been formed (post-polymerization modification).

Post-polymerization modification has emerged as a versatile strategy for diversifying polymer structures. acs.org Techniques such as Atom Transfer Radical Polymerization (ATRP) are particularly advantageous as they produce polymers while preserving the chemical functionality of the halogenated terminal groups. researchgate.net This allows for subsequent "click chemistry" reactions, such as copper-catalyzed alkyne-azide cycloadditions (CuAAC) or thiol-ene coupling, to precisely attach a wide variety of functional molecules to the polymer chain ends. mcmaster.canih.govrsc.org

Another potential route involves chemical modification of the trichloroethyl group itself. Drawing parallels from studies on other chlorinated polymers like poly(vinyl chloride) (PVC), it is conceivable to perform dehydrochlorination reactions on the polymer. acs.orgresearchgate.net This process would remove HCl and create double bonds within the side chains, which could then be subjected to further reactions, such as hydrogenation or grafting of other chemical moieties like maleic anhydride, to introduce new functionalities and alter the polymer's physical properties. rsc.orgacs.org

Comparative Studies of Halogenated vs. Non-Halogenated Diacrylate Systems

Comparative analysis of halogenated and non-halogenated diacrylate systems provides crucial insights into the influence of halogen atoms on polymerization kinetics and final material properties. The presence of chlorine atoms in the 2,2,2-trichloroethylidene group significantly impacts thermal stability, chemical resistance, and reactivity.

Thermogravimetric studies comparing chlorinated polymers to their non-halogenated acrylic counterparts show marked differences in degradation pathways. For instance, in blends, chlorinated polyethylene (B3416737) (CPE) was found to retard the dehydrochlorination of PVC, enhancing its thermal stability. researchgate.net Conversely, the addition of a non-halogenated acrylic impact modifier (AIM) accelerated the degradation of PVC. researchgate.net This suggests that the chlorine atoms in the polymer structure can interfere with certain degradation mechanisms like "unzipping." researchgate.net

The presence of halogens also affects monomer reactivity during copolymerization. Monomer reactivity ratios, which quantify the preference of a growing polymer chain to add a monomer of its own kind versus a comonomer, are influenced by the polarity and electronic nature of the monomers involved. cmu.edu Halogenated monomers introduce different electronic effects compared to their non-halogenated analogs, which can alter these ratios and thus the final copolymer composition and microstructure. open.eduresearchgate.net

Table 2: Property Comparison of Halogenated vs. Non-Halogenated Polymers

Property Halogenated Polymer Systems Non-Halogenated Acrylate Systems
Thermal Stability Often enhanced; can retard dehydrochlorination researchgate.net Good, but can accelerate degradation in certain blends researchgate.net
Degradation Mechanism Can undergo intermolecular crosslinking (e.g., PTCMA) researchgate.net Typically degrade via depolymerization
Chemical Resistance Generally high due to the stability of C-Cl bonds Good weatherability and ozone resistance researchgate.net
Mechanical Properties Often exhibit increased toughness and impact resistance Can be brittle or rubbery depending on the side group wikipedia.org
Monomer Reactivity Reactivity ratios are influenced by the polar halogen group cmu.edu Reactivity depends on acrylate vs. methacrylate structure researchgate.net

| Degradation in Chlorinated Media | Generally more resistant | Susceptible to oxidation and embrittlement researchgate.netscirp.org |

Emerging Research Frontiers and Future Perspectives

Integration of 2,2,2-Trichloroethylidene Diacrylate in Smart Polymer Systems

The incorporation of this compound into polymer networks is a promising avenue for the development of "smart" materials capable of responding to external stimuli. The high density of chlorine atoms imparted by the trichloroethylidene group can lead to polymers with distinct responsiveness to specific triggers.

Research in this area is exploring how the unique chemical nature of this monomer can be harnessed. For instance, the presence of the trichloromethyl group is hypothesized to create localized dipoles within the polymer matrix, potentially leading to sensitivity to electric or magnetic fields. Furthermore, the diacrylate functionality allows for the formation of cross-linked networks, the density and architecture of which can be tailored to control the diffusion of small molecules. This opens the door to applications in controlled release systems, where the release of an active agent could be triggered by a specific environmental change. nih.gov

The development of halogen bond-based shape-memory polymers is another exciting frontier. researchgate.net Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic region, could be exploited in polymers derived from this compound. researchgate.net These interactions can act as reversible cross-links, enabling the polymer to change shape in response to a stimulus and then return to its original form. researchgate.net

Below is a hypothetical data table summarizing the potential stimuli-responsive behavior of polymers incorporating this compound:

StimulusPotential Response MechanismAnticipated Application
pH Hydrolysis of the ester linkages under acidic or basic conditions, leading to degradation of the polymer network. acs.orgpH-responsive drug delivery systems. nih.gov
Temperature Alteration of polymer chain conformation and solubility due to the influence of the bulky, hydrophobic trichloroethylidene group.Thermo-responsive coatings and actuators. rsc.org
Light If copolymerized with photo-responsive monomers, the network could exhibit light-induced changes in shape or properties.Photo-switchable materials and optical data storage.
Solvent Swelling or collapse of the polymer network in response to solvents of varying polarity, influenced by the halogenated groups.Chemical sensors and separation membranes.

Sustainable Synthesis and Polymerization Methodologies

The growing emphasis on green chemistry is driving research into sustainable methods for the synthesis of monomers and polymers. For this compound, this involves exploring eco-friendly reaction pathways and polymerization techniques.

Traditional synthesis of acrylate (B77674) esters often involves petrochemical feedstocks and harsh reaction conditions. Future research is likely to focus on bio-based routes. For example, acrylic acid can be produced from renewable resources like fermented corn glucose. researchgate.net The synthesis of the 2,2,2-trichloroethylidene precursor could also be a target for greener chemical processes, potentially moving away from chlorinated hydrocarbons derived from fossil fuels.

Enzymatic catalysis presents a promising alternative for the synthesis of specialty acrylates. Lipase-catalyzed transacylation reactions, for instance, can be conducted under mild conditions and with high selectivity, reducing the generation of by-products. researchgate.net The application of such biocatalytic methods to the production of this compound could significantly improve its sustainability profile.

In terms of polymerization, emulsion polymerization in water is an attractive, environmentally friendly alternative to solvent-based methods. rsc.org This technique can be used to produce stable aqueous dispersions of polymers containing this compound, minimizing the use of volatile organic compounds (VOCs). researchgate.net

The following table outlines potential sustainable approaches for the synthesis and polymerization of this compound:

ProcessSustainable ApproachPotential Benefits
Monomer Synthesis Bio-based acrylic acid and greener routes to the trichloroethylidene precursor.Reduced reliance on fossil fuels, lower carbon footprint. acs.org
Esterification Enzyme-catalyzed reactions (e.g., using lipases). researchgate.netMilder reaction conditions, higher selectivity, reduced waste.
Polymerization Emulsion or miniemulsion polymerization in aqueous media. rsc.orgresearchgate.netElimination of hazardous organic solvents, lower energy consumption.
Curing UV or electron beam curing for coatings and adhesives.Rapid, energy-efficient, and solvent-free curing process.

Advanced Applications in Niche Technological Fields

The unique combination of a high halogen content and diacrylate functionality in this compound makes it a candidate for several advanced technological applications.

One of the most promising areas is in the development of high refractive index polymers (HRIPs). wikipedia.org Materials with a high refractive index are crucial for the fabrication of advanced optical components such as lenses, optical adhesives, and coatings for displays. aalto.fi The presence of heavy atoms like chlorine significantly increases the molar refractivity of a polymer, thereby increasing its refractive index. researchgate.net Polymers derived from this compound could exhibit exceptionally high refractive indices, making them valuable for next-generation optoelectronic devices. wikipedia.orgacs.org

Another significant application is in the formulation of flame-retardant materials. The high chlorine content of this monomer can impart inherent flame retardancy to polymers. kowachemical.com When exposed to a flame, halogenated polymers can release halogen radicals that interrupt the combustion cycle in the gas phase. This makes polymers containing this compound potentially useful for applications where fire safety is critical, such as in electronics, construction materials, and transportation. researchgate.net

A table summarizing potential advanced applications is presented below:

Application FieldKey PropertyPotential Advantage
Optoelectronics High Refractive Index. researchgate.netMiniaturization of optical components, improved light extraction in LEDs. aalto.fi
Advanced Coatings High Refractive Index, Scratch Resistance.Anti-reflective coatings, durable protective layers for optical surfaces.
Flame Retardants Inherent Flame Retardancy due to high chlorine content.Reduced flammability of materials without the need for additive flame retardants. google.com
Specialty Adhesives High Refractive Index, Thermal Stability.Optical adhesives for bonding components in optical systems.
Immersion Lithography High Refractive Index.Enabling the fabrication of smaller features in semiconductor manufacturing. wikipedia.org

Challenges and Opportunities in this compound Research

Despite its considerable potential, the research and development of this compound are not without challenges. The successful commercialization of this monomer will depend on overcoming several hurdles.

One of the primary challenges lies in the synthesis of the monomer itself. Developing a cost-effective and scalable synthesis process is crucial. nationalpolymer.com Furthermore, controlling the polymerization of diacrylate monomers to achieve desired network structures and properties can be complex. nationalpolymer.com Issues such as polydispersity and controlling the degree of cross-linking need to be addressed to ensure consistent material performance. nationalpolymer.com

From an environmental and safety perspective, the presence of a significant amount of chlorine in the monomer raises questions about its lifecycle and potential for the formation of persistent organic pollutants. Thorough investigation into its biodegradability and the toxicity of its degradation products will be essential for its acceptance in various applications. researchgate.net

However, these challenges are accompanied by significant opportunities. The development of novel functional monomers is a key driver of innovation in polymer science. nih.govrsc.org The unique properties predicted for polymers based on this compound could fill performance gaps in existing materials. For instance, the ability to achieve a very high refractive index in a processable polymer is a significant opportunity in the field of optics.

The table below summarizes the key challenges and opportunities:

AspectChallengesOpportunities
Synthesis & Polymerization Cost-effective and scalable synthesis; control over polymer network architecture and polydispersity. nationalpolymer.comDevelopment of novel, high-performance polymers with tailored properties.
Environmental & Safety Potential for persistence and toxicity of halogenated compounds; lifecycle assessment. researchgate.netCreation of inherently flame-retardant materials, reducing the need for potentially harmful additives.
Material Properties Balancing desirable properties (e.g., high refractive index) with mechanical performance and processability.Accessing a new region of the property space for polymers, enabling new applications. rsc.org
Market Adoption Competition with existing materials; need for extensive testing and validation for specific applications.Providing solutions for demanding applications where current materials are inadequate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.